N'-(4-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide
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Overview
Description
N’-(4-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyloxy group, a benzylidene moiety, and a chlorophenoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-(4-chlorophenoxy)propanohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Methoxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide
- N’-(4-(Ethoxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide
- N’-(4-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)propanohydrazide
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity
Properties
CAS No. |
302908-76-5 |
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Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-17(29-22-13-9-20(24)10-14-22)23(27)26-25-15-18-7-11-21(12-8-18)28-16-19-5-3-2-4-6-19/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
SOXSEKKHSFOSHR-MFKUBSTISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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